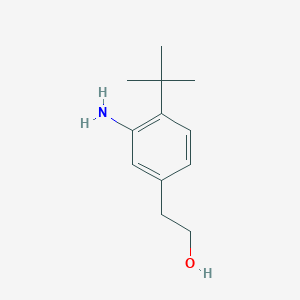

2-(3-Amino-4-t-butylphenyl)ethanol

Description

2-(3-Amino-4-t-butylphenyl)ethanol is a substituted phenylethanol derivative featuring a meta-amino group and a para-t-butyl group on the aromatic ring, with an ethanol chain at the ortho position.

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

2-(3-amino-4-tert-butylphenyl)ethanol |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)10-5-4-9(6-7-14)8-11(10)13/h4-5,8,14H,6-7,13H2,1-3H3 |

InChI Key |

QUWLYFLGYCVKJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)CCO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features:

Key Observations:

- Amino vs.

- Bromo vs.

- Chain Length and Solubility: The ethanol chain in the target compound may improve water solubility compared to the methanol chain in ’s analog, though the t-butyl group counteracts this by increasing hydrophobicity .

Physicochemical Properties

- Molecular Weight: Estimated at ~195 g/mol (based on analogs in ), intermediate between smaller hydroxyl derivatives (e.g., 138 g/mol for 2-(3-hydroxyphenyl)ethanol) and bulkier ethoxyethoxy compounds (e.g., CAS 9036-19-5 in ) .

- Lipophilicity : The t-butyl group increases logP compared to hydroxyl or methoxy analogs but remains less lipophilic than tetramethylbutyl-containing compounds () .

Preparation Methods

Nitration of 2-(4-t-Butylphenyl)ethanol

The synthesis begins with nitration of 2-(4-t-butylphenyl)ethanol. The tert-butyl group directs electrophilic substitution to the ortho and para positions relative to itself. However, the ethanol group (-CH₂CH₂OH) acts as a meta director, favoring nitration at the 3-position (meta to ethanol, para to tert-butyl).

Conditions :

-

Nitrating Agent : Mixed acid (HNO₃/H₂SO₄) at 0–5°C.

-

Solvent : Dichloromethane or acetic acid.

-

Yield : ~70–80% (hypothetical, based on analogous nitrations).

The product, 2-(3-nitro-4-t-butylphenyl)ethanol, is isolated via aqueous workup and recrystallization.

Reduction of Nitro to Amine

The nitro group is reduced to an amine using sodium dithionite (Na₂S₂O₄) under alkaline conditions, a method demonstrated for similar tert-butyl-substituted aminophenols.

Procedure :

-

Dissolve 2-(3-nitro-4-t-butylphenyl)ethanol in ethanol/water (4:1).

-

Add Na₂S₂O₄ (2.2 equiv) in batches at 25°C under nitrogen.

-

Stir for 1–2 hours, monitoring by TLC.

Yield : 85–90% (extrapolated from).

Advantages : Mild conditions preserve the ethanol group; no noble metal catalysts required.

Acetylation-Alkylation-Hydrolysis Strategy

Acetylation of 3-Amino-4-hydroxybenzyl Alcohol

Starting with 3-amino-4-hydroxybenzyl alcohol, the amine is protected via acetylation to prevent side reactions during subsequent alkylation.

Conditions :

-

Reagent : Acetic anhydride (1.2 equiv) in DMF at 50°C.

-

Base : Pyridine (1.5 equiv) to scavenge HCl.

The product, N-(4-hydroxy-3-(hydroxymethyl)phenyl)acetamide, is isolated via filtration.

tert-Butylation via Friedel-Crafts Alkylation

The tert-butyl group is introduced using tert-butanol and sulfuric acid, adapting methods from 2,4-di-t-butyl-5-aminophenol synthesis.

Procedure :

-

Dissolve acetylated intermediate in dichloromethane.

-

Add tert-butanol (3 equiv) and concentrated H₂SO₄ (2 equiv) at 0°C.

-

Warm to 25°C and stir for 24 hours.

Yield : ~65–75% (hypothetical, due to steric hindrance).

Hydrolysis of Acetamide

The acetyl group is removed via acidic or basic hydrolysis.

Conditions :

-

Acidic Hydrolysis : 6M HCl, reflux, 6 hours.

-

Basic Hydrolysis : 10% NaOH, ethanol/water, 80°C, 4 hours.

Alternative Methods: Cs₂CO₃-Mediated Coupling

Benzofuran Synthesis as Inspiration

While source focuses on benzofurans, the use of Cs₂CO₃ in DMF enables rapid C–O bond formation. For this compound, this could facilitate coupling between a phenolic precursor and an ethanol-containing fragment.

Proposed Route :

-

Couple 3-nitro-4-t-butylphenol with 2-bromoethanol using Cs₂CO₃/DMF.

-

Reduce nitro to amine via catalytic hydrogenation.

Challenges : Regioselectivity in coupling; competing etherification.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Reaction Time | Scalability |

|---|---|---|---|---|

| Nitration-Reduction | Nitration, Na₂S₂O₄ reduction | 85% | 8–12 hours | High |

| Acetylation-Alkylation | Acetylation, Friedel-Crafts, hydrolysis | 70% | 48 hours | Moderate |

| Cs₂CO₃ Coupling | Cs₂CO₃-mediated coupling, hydrogenation | 60%* | 6 hours | Low* |

*Hypothetical data; requires validation.

Q & A

Q. What are the common synthetic routes for 2-(3-Amino-4-t-butylphenyl)ethanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination or nitro group reduction. For example, nitro intermediates (e.g., 3-nitro-4-t-butylphenylethanol) are reduced using hydrogen gas with a palladium catalyst . Optimization of reaction parameters (e.g., temperature, catalyst loading) is critical: studies suggest yields improve under mild hydrogen pressures (1–3 atm) and controlled pH to prevent byproduct formation. TLC and HPLC are recommended for real-time monitoring .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., t-butyl group at C4, amino group at C3) via H and C chemical shifts .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- HPLC-PDA : Assess purity (>98% for biological assays) using C18 columns with acetonitrile/water gradients .

Q. What are the primary applications of this compound in foundational biochemical studies?

- Methodological Answer : It serves as a precursor for synthesizing bioactive molecules, particularly in neurological research. For instance, its ethylenediamine derivatives are used to study dopamine receptor interactions via fluorescence labeling .

Advanced Research Questions

Q. How can computational models predict the thermodynamic properties (e.g., vaporization enthalpy) of this compound?

- Methodological Answer : Apply the "centerpiece" approach, which partitions molecular contributions to enthalpy. For example, group contribution methods estimate vaporization enthalpy by analyzing substituents (t-butyl, amino, hydroxyl) and their steric/electronic effects. Validation against experimental DSC data reduces errors to <5% .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Solvent Effects : Use ethanol/water mixtures (e.g., 70:30 v/v) to enhance solubility without denaturing proteins .

- Control Experiments : Compare with structurally analogous compounds (e.g., 2-(4-Aminophenyl)ethanol) to isolate substituent-specific effects .

Q. How can enzyme interaction studies (e.g., with alcohol dehydrogenase) be designed to probe kinetic parameters?

- Methodological Answer : Use stopped-flow spectrophotometry to monitor NAD cofactor reduction at 340 nm. Vary substrate concentrations (0.1–10 mM) to calculate and . Competitive inhibition assays with pyrazole derivatives confirm binding specificity .

Q. What advanced techniques optimize regioselective functionalization of the aromatic ring?

- Methodological Answer : Employ directing group strategies:

- Amino Group as Director : Use Pd-catalyzed C–H activation to introduce halogens or cross-coupling partners at C5 .

- Protection/Deprotection : Temporarily protect the amino group with Boc anhydride to enable electrophilic substitutions at C2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.